
Hexasodium phytate
Übersicht
Beschreibung
Hexasodiumphytat, auch bekannt als myo-Inositol-Hexakisphosphat-Hexasodiumsalz, ist ein Natriumsalz der Phytinsäure. Phytinsäure ist eine natürlich vorkommende Verbindung, die in Pflanzensamen, Getreide und Hülsenfrüchten vorkommt. Hexasodiumphytat ist bekannt für seine starken Chelatbildungseigenschaften, die es ihm ermöglichen, sich an mehrwertige Metallionen wie Calcium, Eisen und Zink zu binden. Diese Verbindung wird aufgrund ihrer antioxidativen, anticancerogenen und neuroprotektiven Eigenschaften in verschiedenen Branchen eingesetzt, darunter Kosmetik, Lebensmittel und Pharmazeutika .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Hexasodiumphytat kann durch Neutralisieren von Phytinsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von Phytinsäure in Wasser und das schrittweise Hinzufügen von Natriumhydroxid, bis der pH-Wert einen neutralen Wert erreicht. Die resultierende Lösung wird dann zur Gewinnung von Hexasodiumphytat in fester Form eingedampft .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Hexasodiumphytat durch Extraktion von Phytinsäure aus pflanzlichen Quellen wie Mais, Reiskleie oder Sojabohnen hergestellt. Die extrahierte Phytinsäure wird dann gereinigt und mit Natriumhydroxid neutralisiert, um Hexasodiumphytat zu erzeugen. Dieser Prozess umfasst mehrere Schritte, darunter Extraktion, Reinigung, Neutralisation und Trocknung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexasodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced by extracting phytic acid from plant sources such as corn, rice bran, or soybeans. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. This process involves several steps, including extraction, purification, neutralization, and drying .
Analyse Chemischer Reaktionen
Chelation of Metal Ions
Hexasodium phytate forms stable complexes with di- and trivalent cations, a property critical for its biological and industrial applications.
Mechanism :
-
Each phosphate group acts as a ligand, binding metal ions through electrostatic interactions.
-
The reaction is pH-dependent, with higher pH favoring deprotonation and stronger binding .
Key Findings :
Impact :
-
Reduces free metal ion concentrations in solution, inhibiting hydroxyapatite crystallization (EC₅₀ = 5.5 µM for Mg²⁺) .
-
Used to treat vascular calcification by chelating calcium in hemodialysis patients .
pH-Dependent Structural Inversion
The molecule undergoes conformational changes in response to pH:
-
Equatorial (1a5e) conformation : Dominates at pH < 9.
-
Axial (5a1e) conformation : Forms at pH 9.0–9.5, altering metal-binding affinity .
Experimental Evidence :
-
Titration studies show a shift in equivalence points (EP) during NaOH addition, influenced by Mg²⁺ binding .
-
EP3 (final deprotonation step) shifts from pH 10.5 to 9.8 in the presence of excess Mg²⁺ .
Enzymatic Hydrolysis by Phytase
Phytase catalyzes the hydrolysis of this compound, releasing inorganic phosphate:
Reaction :
Kinetics :
-
Phytase activity measured via phosphate release (1 FTU = 1 µmol PO₄³⁻/min) .
-
Hydrolysis efficiency increases in acidic conditions (optimal pH 5.5) .
Applications :
Inhibition of Hydroxyapatite Crystallization
This compound suppresses pathological calcification through direct interaction with hydroxyapatite:
Pharmacodynamic Data :
Dose (mg) | Avg. Plasma [C] (µM) | Hydroxyapatite Inhibition (%) |
---|---|---|
300 | 15 | 61 |
600 | 46 | 75 |
Source: Phase 2b clinical trial data
Modeling :
Acid-Base Reactions
Phytic acid (parent compound) has 12 exchangeable protons, deprotonating in a stepwise manner:
Titration Profile :
Metal Binding Effects :
-
Mg²⁺ addition shifts EP2 and EP3, indicating competition between protons and metal ions for binding sites .
Protein Interactions
This compound modulates enzyme activity:
-
Inhibits advanced glycation end product (AGE) formation in diabetic patients .
-
Reduces serum uric acid levels by 15–20% in clinical trials .
Stability in Aqueous Solutions
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1 Cardiovascular Health
Hexasodium phytate has shown promise as an anti-crystallization agent, particularly in inhibiting hydroxyapatite crystallization, which is crucial for preventing vascular calcification. A Phase 1b clinical study demonstrated that this compound significantly inhibited hydroxyapatite crystallization in patients undergoing hemodialysis. The study reported an average inhibition of 75% at a dose of 600 mg . The pharmacokinetic (PK) and pharmacodynamic (PD) relationships indicated that higher concentrations of this compound correlated with increased efficacy in inhibiting calcification .
1.2 Bone Health
Research indicates that this compound can mitigate bone mass loss by inhibiting bone resorption and reducing pathological calcification. In animal studies, rats treated with this compound exhibited significantly lower levels of calcium deposits in the aorta compared to control groups . This suggests its potential role in treating conditions related to osteoporosis and other bone health issues.
1.3 Anti-Cancer Properties
This compound has been studied for its anticancer effects. It has been shown to inhibit cancer cell proliferation and promote differentiation of malignant cells . In vitro studies suggest that it may act through multiple mechanisms, including antioxidant activity and modulation of intracellular signaling pathways, making it a candidate for further investigation in cancer therapies.
Nutritional Applications
2.1 Micronutrient Bioavailability
Phytate is known for its ability to bind minerals such as calcium, iron, and zinc, potentially reducing their bioavailability. However, recent studies have highlighted its role as a nutraceutical that can enhance micronutrient adequacy when part of a diversified diet. A community-based dietary intervention in Malawi demonstrated that diets lower in phytate but enriched with animal source foods led to improved micronutrient status among children . This suggests that managing phytate levels in diets could optimize nutrient absorption.
2.2 Dietary Supplements
This compound is being explored as a dietary supplement due to its health benefits, including antioxidant properties and potential roles in metabolic regulation. It is classified by the FDA as Generally Recognized As Safe (GRAS), which supports its use in food products aimed at enhancing health outcomes .
Cosmetic Applications
3.1 Skin Care Products
This compound is utilized in various cosmetic formulations due to its chelating properties and ability to stabilize formulations. It is included in soaps, shampoos, and skin balms as a biodegradable ingredient that enhances product efficacy while providing skin benefits . Its antioxidant properties also contribute to skin health by protecting against oxidative stress.
Summary of Key Findings
The following table summarizes the key applications and findings related to this compound:
Case Studies
Case Study 1: Hemodialysis Patients
In a randomized controlled trial involving hemodialysis patients, this compound was administered at varying doses (300 mg and 600 mg). Results indicated significant inhibition of hydroxyapatite crystallization with increased doses correlating with enhanced efficacy. The study utilized robust PK/PD modeling to establish dosage relationships and efficacy endpoints over a 52-week period .
Case Study 2: Dietary Intervention in Malawi
A quasiexperimental design was used to evaluate the impact of dietary diversification on micronutrient status among children in rural Malawi. The intervention group showed significant improvements in hemoglobin levels and reductions in anemia prevalence compared to controls, attributed partly to lower dietary phytate levels from increased animal source food consumption .
Wirkmechanismus
Hexasodium phytate exerts its effects through several mechanisms:
Chelation: this compound binds with metal ions, forming stable complexes that prevent the ions from participating in harmful reactions. This chelation process is crucial in preventing oxidative damage and reducing the bioavailability of toxic metals .
Inhibition of Hydroxyapatite Formation: this compound inhibits the formation of hydroxyapatite crystals, which are responsible for vascular calcification. By blocking the nucleation and aggregation of these crystals, this compound reduces the production and deposition of ectopic calcium .
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage .
Neuroprotection: this compound induces autophagy and reduces inflammation, providing protection against neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Hexasodiumphytat ist aufgrund seiner starken Chelatbildungseigenschaften und seiner breiten Palette von Anwendungen einzigartig. Ähnliche Verbindungen umfassen:
Phytinsäure: Die Stammverbindung von Hexasodiumphytat, bekannt für ihre chelatbildenden und antioxidativen Eigenschaften.
Inositol-Hexakisphosphat: Ein weiteres Salz der Phytinsäure mit ähnlichen Chelatbildungseigenschaften.
Natriumphytat: Ein Natriumsalz der Phytinsäure mit ähnlichen Anwendungen in der Lebensmittel- und Kosmetikindustrie.
Verglichen mit diesen Verbindungen ist Hexasodiumphytat effektiver bei der Hemmung der Hydroxyapatitbildung und der Bereitstellung neuroprotektiver Wirkungen .
Biologische Aktivität
Hexasodium phytate (SNF472), the hexasodium salt of inositol hexaphosphate, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular health and metabolic disorders. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and potential health benefits.
Overview of this compound
This compound is a phosphorus storage compound predominantly found in seeds and cereal grains. Its structure allows it to chelate multivalent metal ions such as calcium, zinc, and iron, which plays a crucial role in its biological functions. The compound is recognized for its antioxidative, anti-inflammatory, and neuroprotective properties, making it a candidate for various therapeutic applications.
-
Inhibition of Hydroxyapatite Crystallization :
This compound has been shown to inhibit the crystallization of hydroxyapatite, a key component in vascular calcification. In clinical trials involving patients undergoing hemodialysis, this compound demonstrated significant inhibitory effects on hydroxyapatite crystallization, with up to 75% inhibition observed at higher doses (600 mg) . -
Antioxidative Properties :
The compound inhibits xanthine oxidase (XO), an enzyme that produces superoxide radicals. By reducing oxidative stress, this compound may protect against cellular damage associated with chronic diseases . -
Phosphate Regulation :
As a phytate, this compound can modulate phosphate levels in the body, potentially preventing pathological calcifications that are common in patients with chronic kidney disease .
Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetics of this compound. In a Phase 1b clinical trial, plasma concentrations were measured following administration of varying doses. Results indicated that:
- At a dose of 600 mg, the average maximum concentration (C_max) reached approximately 46 µM.
- A sigmoidal E_max model was used to correlate plasma concentration with pharmacodynamic effects, revealing an EC_80 at concentrations above 21.9 µM .
CaLIPSO Study
The CaLIPSO study was a pivotal Phase 2b clinical trial assessing the efficacy of this compound in patients with cardiovascular calcification undergoing hemodialysis. Key findings include:
- Significant reduction in coronary artery calcification (CAC) progression over 52 weeks.
- Dose-dependent effects were noted, with higher doses yielding greater inhibition of CAC volume .
Case Study: Calciphylaxis Treatment
This compound has also been investigated for its role in treating calciphylaxis—a severe condition characterized by vascular calcification and skin necrosis. A randomized double-blind Phase 3 trial demonstrated that administration of this compound significantly improved patient outcomes compared to placebo .
Research Findings
A summary of research findings related to the biological activity of this compound is presented below:
Study | Focus | Key Findings |
---|---|---|
Salcedo et al., 2019 | Hydroxyapatite Inhibition | Achieved up to 75% inhibition at high doses; significant correlation between plasma concentration and effect. |
Raggi et al., 2020 | Cardiovascular Calcification | Demonstrated significant reduction in CAC progression; robust exposure-response relationship established. |
Proietti et al., 2017 | Cancer Treatment | Improved quality of life and reduced chemotherapy side effects in breast cancer patients receiving sodium phytate supplementation. |
Eigenschaften
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-89-0 | |
Record name | Hexasodium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXASODIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.